molecular formula C10H9NO2S B3060090 3-(2-Methylphenyl)-1,3-thiazolidine-2,4-dione CAS No. 16240-02-1

3-(2-Methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B3060090
CAS No.: 16240-02-1
M. Wt: 207.25 g/mol
InChI Key: PEXPJQYCDNCTCC-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-1,3-thiazolidine-2,4-dione (CAS 16240-02-1) is a high-purity chemical compound supplied for research and development purposes. It features the thiazolidine-2,4-dione (TZD) scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . The TZD core is extensively investigated for its role in developing modulators for various biological targets and has been consecrated in therapeutics, notably in antidiabetic agents like the glitazones which act as PPARγ agonists . Beyond metabolic diseases, research into TZD derivatives spans multiple areas, including their potential as inhibitors for enzymes like aldose reductase, α-glucosidase, and tyrosine phosphatase 1B, and exploration of their anti-cancer and antioxidant properties . This compound is provided with a typical purity of 97% . Its molecular formula is C 10 H 9 NO 2 S, with a molecular weight of 207.25 g/mol . The canonical SMILES representation for the structure is CC1=CC=CC=C1N2C(=O)CSC2=O . This product is labeled with the hazard code GHS07 and carries the signal word "Warning" with associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-7-4-2-3-5-8(7)11-9(12)6-14-10(11)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXPJQYCDNCTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362919
Record name 3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16240-02-1
Record name 3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(2-Methylphenyl)-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, anticancer, and antidiabetic properties, supported by recent research findings and case studies.

Antibacterial Activity

Thiazolidine-2,4-dione derivatives have been extensively studied for their antibacterial properties. Research indicates that various derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.

  • Study Findings : A series of thiazolidine-2,4-dione derivatives were synthesized and evaluated for their antibacterial activity. The results demonstrated that compounds with specific arylidine moieties enhanced antimicrobial potential. For instance, compounds containing electron-withdrawing groups like halogens showed improved activity against bacterial strains compared to standard antibiotics such as ciprofloxacin and ketoconazole .
CompoundMIC (mg/L)Comparison Drug
This compound3.91Oxacillin
Other DerivativesVariesCefuroxime

Anticancer Activity

The anticancer potential of thiazolidine-2,4-dione derivatives has gained attention due to their ability to inhibit cancer cell proliferation.

  • Mechanism of Action : The compound acts by inducing apoptosis in cancer cells and inhibiting topoisomerases, which are critical for DNA replication. For example, a study highlighted that certain derivatives exhibited IC50 values significantly lower than that of cisplatin, indicating higher potency against breast cancer cell lines (MCF7) .
CompoundIC50 (µM)Reference Drug
This compound0.97Cisplatin
Other Derivatives0.27 - 16.32Varies

Antidiabetic Activity

Thiazolidine-2,4-diones are known for their role as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial in glucose metabolism.

  • In Vivo Studies : Recent studies have shown that this compound exhibits hypoglycemic effects comparable to established antidiabetic drugs without the associated toxicity . These findings suggest its potential application in managing type 2 diabetes mellitus (T2DM).

Case Studies

  • Antibacterial Efficacy : In a comparative study involving 20 thiazolidine derivatives, this compound was among the top performers against Staphylococcus aureus and Escherichia coli with MIC values significantly lower than standard treatments.
  • Cytotoxicity in Cancer Cells : A case study evaluated the cytotoxic effects of various thiazolidine derivatives on MCF7 cells. The results indicated that those with methyl substitutions on the phenyl ring showed enhanced anticancer activity due to increased lipophilicity and better cell membrane penetration.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

Compound Name Molecular Formula Substituents (Positions 3 and 5) Molecular Weight (g/mol) Key References
3-(2-Methylphenyl)-1,3-thiazolidine-2,4-dione C₁₁H₁₁NO₂S 3: 2-methylphenyl 221.276
5-[(Chromon-3-yl)methylene]-TZD C₁₇H₁₁NO₃S 5: Chromone-3-ylmethylene 309.34
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)-TZD C₂₁H₂₇N₂O₃S 3: Diisopropylaminoethyl; 5: 4-methoxybenzylidene 393.52
3-Benzyl-5-(3-bromo-4-hydroxybenzylidene)-TZD C₁₇H₁₂BrNO₃S 3: Benzyl; 5: 3-bromo-4-hydroxybenzylidene 394.25

Key Observations :

  • Substituents at position 3 (e.g., aromatic or aliphatic groups) influence steric and electronic properties, affecting receptor binding .
  • Position 5 substitutions (e.g., benzylidene, chromone, or halogenated groups) modulate biological activity and solubility .

Pharmacological Activity

Antidiabetic Potential
  • Avupati et al. () synthesized (Z)-5-(4-(3-oxoprop-1-enyl)benzylidene)-TZDs, with compounds ad21 and ad22 showing potent antidiabetic activity in streptozotocin-induced diabetic rats (comparable to rosiglitazone) .
Antioxidant Activity
  • Hossain and Bhattacharya () demonstrated that 5-arylidene-TZDs exhibit DPPH radical scavenging activity in a concentration-dependent manner. Electron-donating groups (e.g., hydroxyl) at position 5 enhance antioxidant efficacy .
Docking Studies
  • provides docking scores for TZD derivatives targeting receptors like PPARγ. For example: SMI-IV-4 (with 3-amino-4-hydroxyphenyl substituent): Docking score = -5.1 (indicating strong binding) . The target compound’s 2-methylphenyl group may hinder hydrogen bonding compared to polar substituents, reducing affinity for hydrophilic binding pockets .

Preparation Methods

Synthesis of the Thiazolidine-2,4-dione Core

The thiazolidine-2,4-dione (TZD) scaffold is synthesized via a nucleophilic substitution reaction between thiourea and chloroacetic acid under acidic conditions. This method, widely reported in pharmaceutical chemistry literature, proceeds through the following steps:

  • Reaction Setup : A mixture of chloroacetic acid (20 mmol) and thiourea (20 mmol) in aqueous HCl is refluxed at 100–110°C for 10–12 hours.
  • Mechanism : The sulfur atom of thiourea attacks the α-carbon of chloroacetic acid in an SN2 fashion, displacing chloride and forming a thiazolidinone intermediate. Subsequent hydrolysis of the imino group yields the TZD core.
  • Workup : The product is filtered, washed to remove residual HCl, and recrystallized from ethanol.

Yield : Conventional heating affords the TZD core in ~78% yield.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency, reducing time and improving yields. This method is particularly advantageous for the condensation and cyclization steps:

  • TZD Core Synthesis :

    • A mixture of chloroacetic acid (10 mmol) and thiourea (10 mmol) in water (3 mL) is irradiated at 280W and 120°C for 6 minutes.
    • Yield : 90%.
  • Substituted TZD Formation :

    • N-(2-methylphenyl)thiourea (10 mmol) and chloroacetic acid (10 mmol) in HCl are irradiated at 350W and 120°C for 8–10 minutes.
    • Yield : ~85–88%.

Advantages :

  • 50–60% reduction in reaction time compared to conventional methods.
  • Higher purity due to controlled thermal conditions.

Characterization and Analytical Data

Spectral Analysis

  • IR (KBr) :

    • 3321 cm−1 (N–H stretch), 1719 cm−1 (C=O), 1777 cm−1 (C=O thione).
    • 750 cm−1 (C–S–C bending).
  • 1H NMR (CDCl3) :

    • δ 10.1 (s, 1H, NH), 7.1–7.8 (m, 4H, aromatic protons), 2.3 (s, 3H, CH3).
  • Mass Spectrometry :

    • m/z 207.25 (M+), consistent with molecular formula C10H9NO2S.

Physicochemical Properties

  • Melting Point : 124–126°C (TZD core); 147–149°C (substituted derivative).
  • Solubility : Insoluble in water; soluble in ethanol, DMF, and chloroform.

Comparative Analysis of Synthetic Methods

Parameter Conventional Method Microwave Method
Reaction Time 10–12 hours 6–10 minutes
Yield 70–75% 85–88%
Energy Efficiency Low High
Purification Complexity Moderate Low

Key Findings :

  • Microwave irradiation reduces side reactions, enhancing atom economy.
  • Conventional methods remain viable for large-scale synthesis despite lower yields.

Recent Advances and Alternative Approaches

Catalytic Innovations

  • Piperidinium Acetate : Enhances condensation efficiency in Knoevenagel reactions for analogous TZD derivatives.
  • Lewis Acids : ZnCl2 or FeCl3 catalyze imine formation, potentially applicable to 3-aryl-TZD syntheses.

Q & A

Q. What are the established synthetic routes for 3-(2-Methylphenyl)-1,3-thiazolidine-2,4-dione and its derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted aryl aldehydes and 1,3-thiazolidine-2,4-dione. For example, Hossain and Bhattacharya () synthesized 5-arylidene derivatives via Knoevenagel condensation under reflux conditions using anhydrous sodium acetate as a catalyst in glacial acetic acid. Optimization of solvent systems (e.g., ethanol, DMF) and reaction times (6–24 hours) is critical for yield improvement. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Comprehensive spectral characterization is essential:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for diagnostic signals (e.g., thiazolidinedione carbonyl peaks at ~170–175 ppm). The Royal Society of Chemistry () provides reference 1H^1H-NMR data for analogous compounds, such as δ 7.2–7.8 ppm for aromatic protons and δ 3.5–4.0 ppm for methylene groups adjacent to the thiazolidinedione core.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns using high-resolution MS (HRMS) .
  • FT-IR : Identify carbonyl (C=O) stretches at ~1700–1750 cm1^{-1} and C-S bonds at ~650–750 cm1^{-1}.

Q. What in vitro assays are recommended for screening biological activities of this compound?

  • Methodological Answer :
  • Antioxidant Activity : DPPH radical scavenging assays (IC50_{50} determination) at concentrations of 10–100 µM, as performed by Hossain and Bhattacharya ().
  • Antimicrobial Testing : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with positive controls like ciprofloxacin .
  • Anti-inflammatory Screening : Cyclooxygenase (COX-1/COX-2) inhibition assays using colorimetric kits (e.g., Cayman Chemical) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -NO2_2, -OCH3_3) on the aryl ring to modulate electronic effects. For example, 4-hydroxyphenyl derivatives () showed enhanced antioxidant activity due to increased radical stabilization.
  • Hybridization Strategies : Combine the thiazolidinedione core with pharmacophores like oxadiazoles () to improve metabolic stability.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like PPAR-γ (diabetes) or COX-2 (inflammation) .

Q. What methodologies assess the environmental impact of this compound?

  • Methodological Answer : Follow protocols from Project INCHEMBIOL ():
  • Environmental Fate : Measure partition coefficients (log P) via shake-flask methods (e.g., XlogP ~3.4, as in ) to predict soil/water distribution.
  • Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (48-hour LC50_{50}) and algae (72-hour growth inhibition).
  • Biotic Transformation : Use HPLC-MS to identify degradation products in microbial consortia .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from multiple studies (e.g., antidiabetic vs. antimicrobial assays) and apply statistical tools (ANOVA, Tukey’s HSD) to identify confounding variables (e.g., cell line differences).
  • Dose-Response Replication : Re-test disputed activities under standardized conditions (e.g., fixed pH, serum-free media) to eliminate assay-specific artifacts.
  • Mechanistic Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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